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molecular formula C12H8FN3 B8543336 3'-Fluoro-4-methyl-3,4'-bipyridine-2'-carbonitrile

3'-Fluoro-4-methyl-3,4'-bipyridine-2'-carbonitrile

Cat. No. B8543336
M. Wt: 213.21 g/mol
InChI Key: HFVUTTVAVDYVHO-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

A mixture of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.057 g, 0.267 mmol), N-hydroxyacetamide (0.060 g, 0.802 mmol), and potassium carbonate (0.222 g, 1.604 mmol) in DMF (Ratio: 7.0, Volume: 1.170 ml) and water (Ratio: 1.000, Volume: 0.167 ml) was stirred at 80° C. for 3 hr. The reaction mixture was filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. Layers in the filtrate were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, concentrated, and further dried under high vacuum to afford the title compound as a brown solid (49 mg, 0.206 mmol, 77% yield). ESI MS (M+H)+=227.1.
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.222 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.167 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([C:15]#[N:16])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH3:14].[OH:17][NH:18]C(=O)C.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH3:14][C:13]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:7]1[CH:6]=[CH:5][N:4]=[C:3]2[C:15]([NH2:16])=[N:18][O:17][C:2]=12 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.057 g
Type
reactant
Smiles
FC=1C(=NC=CC1C=1C=NC=CC1C)C#N
Name
Quantity
0.06 g
Type
reactant
Smiles
ONC(C)=O
Name
Quantity
0.222 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.17 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.167 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a disposable fritted funnel
WASH
Type
WASH
Details
The filter cake was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
Layers in the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C=NC=C1)C1=C2C(=NC=C1)C(=NO2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.206 mmol
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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